molecular formula C11H8F3NO B2867887 (2-(Trifluoromethyl)quinolin-4-yl)methanol CAS No. 362469-45-2

(2-(Trifluoromethyl)quinolin-4-yl)methanol

Cat. No. B2867887
CAS RN: 362469-45-2
M. Wt: 227.186
InChI Key: BUDRHPWUUSCWLP-UHFFFAOYSA-N
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Description

“(2-(Trifluoromethyl)quinolin-4-yl)methanol” is an organic compound with the molecular formula C11H8F3NO . It appears as a white solid . The CAS Number is 362469-45-2 .


Molecular Structure Analysis

The molecular weight of “this compound” is 227.19 . The linear formula is C11H8F3NO .


Physical And Chemical Properties Analysis

“this compound” is a white solid . It has a molecular weight of 237.18g/mol . The melting point is 80-82°C and the boiling point is 297°C .

Scientific Research Applications

Synthesis and Structural Characterization

Novel Tricyclic Quinolines Synthesis : Researchers described the synthesis of novel tricyclic 2-(cyclohexylimino)thieno[2,3-b]quinolin-3(2H)-ones from 2-mercaptoquinoline-3-carbaldehydes and isocyanides in methanol. This method proceeds through high atom economy via tandem reactions forming C–S and C–C bonds and subsequent oxidation, showcasing the synthetic versatility of quinoline derivatives in methanol without additives (Shiri et al., 2016).

Quinoline Derivatives Synthesis : A study reported the synthesis of 2,4-disubstituted quinoline derivative (2-(2-nitrophenyl)quinolin-4-yl)methanol 1 through a multicomponent reaction, leading to novel quinoline analogs. This process involved aniline, 2-nitrobenzaldehyde, and propargyl alcohol in the presence of copper bromide, highlighting the method's utility in constructing quinoline scaffolds (Prasad et al., 2020).

Chemical Sensing and Catalysis

Chemosensor for Explosives : A quinoline-based Schiff base compound demonstrated high selectivity as a chemosensor for 2,4,6-trinitrophenol (TNP), showing significant fluorescence quenching only in the presence of TNP. This sensitivity and selectivity towards TNP suggest potential applications in detecting explosives (Halder et al., 2018).

Magnetic and Luminescence Properties

Lanthanide Complexes with Quinoline Derivatives : The formation of lanthanide complexes featuring 2-[(4-bromo-phenylimino)-methyl]-quinolin-8-ol and Ln(hfac)3·2H2O led to compounds exhibiting slow magnetic relaxation and photo-luminescence properties. These complexes, varying by lanthanide element, showed significant potential for applications in magnetic and luminescent materials (Chu et al., 2018).

Biological Activity and Pharmaceutical Applications

Anticancer Activity of Quinoline Derivatives : A study synthesized new isoxazolyl, triazolyl, and phenyl-based 3-thiophen-2-yl-quinoline derivatives, exhibiting potent cytotoxic effects against various human cancer cell lines. The phenyl derivatives were identified as more potent than isoxazole and triazole derivatives, suggesting their potential as anticancer agents (Othman et al., 2019).

Safety and Hazards

The safety information for “(2-(Trifluoromethyl)quinolin-4-yl)methanol” includes several hazard statements: H302-H315-H319 . The precautionary statements include P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 .

properties

IUPAC Name

[2-(trifluoromethyl)quinolin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)10-5-7(6-16)8-3-1-2-4-9(8)15-10/h1-5,16H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDRHPWUUSCWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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